molecular formula C16H15Cl2NO B4285361 3,5-dichloro-N-(1-phenylpropyl)benzamide

3,5-dichloro-N-(1-phenylpropyl)benzamide

Cat. No.: B4285361
M. Wt: 308.2 g/mol
InChI Key: ZYTDCKCUBVUEJY-UHFFFAOYSA-N
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Description

3,5-Dichloro-N-(1-phenylpropyl)benzamide: is a chemical compound that belongs to the class of benzamides It is characterized by the presence of two chlorine atoms at the 3rd and 5th positions of the benzene ring, and an N-(1-phenylpropyl) substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dichloro-N-(1-phenylpropyl)benzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with 1-phenylpropylamine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar synthetic route, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine-substituted positions on the benzene ring.

    Oxidation and Reduction Reactions: The amide group can participate in oxidation and reduction reactions, leading to the formation of various derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products:

    Substitution Products: Various substituted benzamides depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives of the amide group.

    Reduction Products: Reduced forms of the amide, such as amines.

    Hydrolysis Products: Corresponding carboxylic acids and amines.

Scientific Research Applications

Chemistry: 3,5-Dichloro-N-(1-phenylpropyl)benzamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine: Research has explored the use of this compound in the development of pharmaceuticals. Its structural features allow it to bind to specific receptors and enzymes, potentially leading to therapeutic effects.

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of 3,5-dichloro-N-(1-phenylpropyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and leading to various biological effects. Additionally, it can interact with cell membrane receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

  • 3,5-Dichloro-N-(2-chlorophenyl)benzamide
  • 3,5-Dichloro-N-(4-chlorophenyl)benzamide
  • 3,5-Dichloro-N-(2-propynyl)benzamide

Comparison: 3,5-Dichloro-N-(1-phenylpropyl)benzamide is unique due to its specific N-(1-phenylpropyl) substituent, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for diverse applications.

Properties

IUPAC Name

3,5-dichloro-N-(1-phenylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO/c1-2-15(11-6-4-3-5-7-11)19-16(20)12-8-13(17)10-14(18)9-12/h3-10,15H,2H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYTDCKCUBVUEJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)NC(=O)C2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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